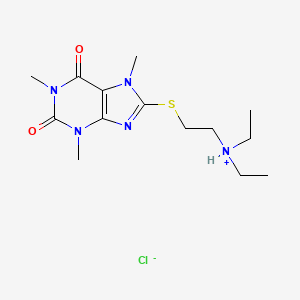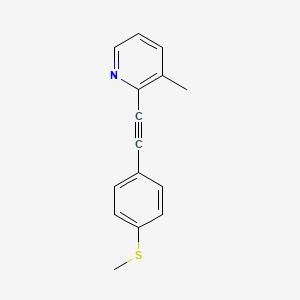
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene is an organic compound that features both a phenyl ring and a pyridyl ring connected by an acetylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylthio)phenylacetylene and 3-methyl-2-pyridylboronic acid.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the desired product. The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylene bridge can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted phenyl and pyridyl derivatives.
Scientific Research Applications
1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(3-methyl-2-pyridyl)acetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(3-methyl-2-pyridyl)acetylene: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-(Methylthio)phenyl)-2-(2-pyridyl)acetylene: Differs in the position of the methyl group on the pyridyl ring, potentially altering its properties.
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-methyl-2-[2-(4-methylsulfanylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H13NS/c1-12-4-3-11-16-15(12)10-7-13-5-8-14(17-2)9-6-13/h3-6,8-9,11H,1-2H3 |
InChI Key |
WKJZTGWBOAFLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C#CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
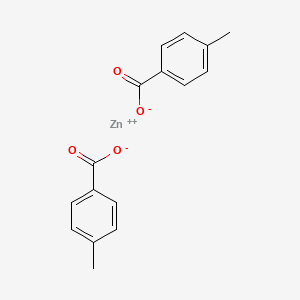
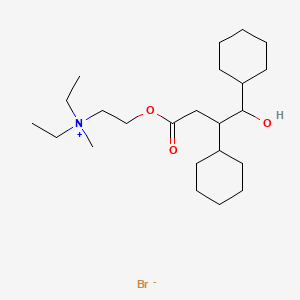
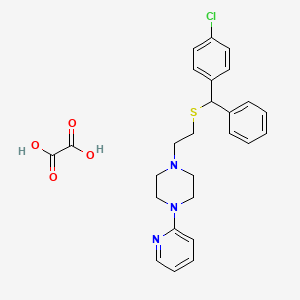
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)

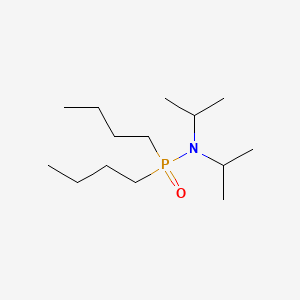

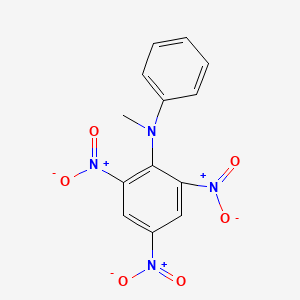
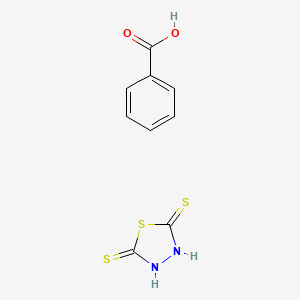
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
